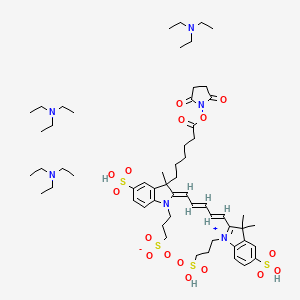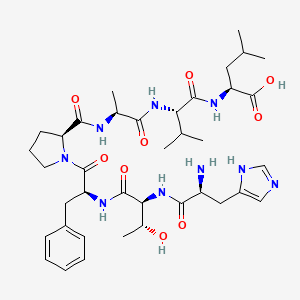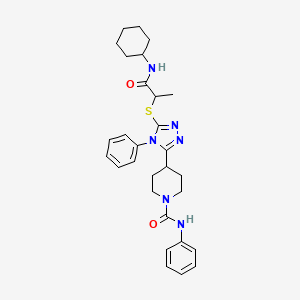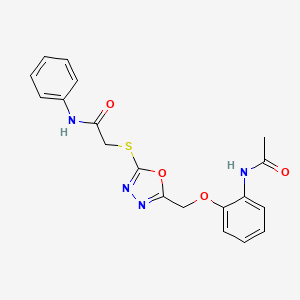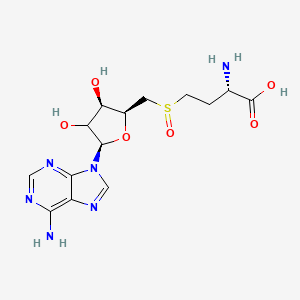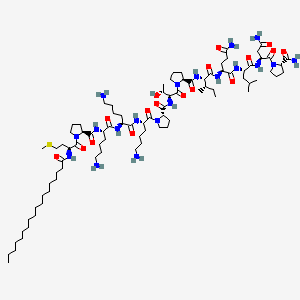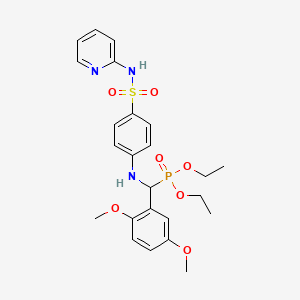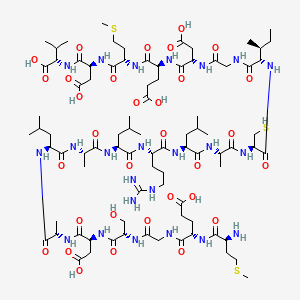
Bik BH3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bik BH3, also known as BCL-2 interacting killer, is a pro-apoptotic protein that belongs to the BH3-only family of proteins. It plays a crucial role in the regulation of apoptosis, a form of programmed cell death. This compound is predominantly localized in the endoplasmic reticulum and induces apoptosis through the mitochondrial pathway by mobilizing calcium from the endoplasmic reticulum to the mitochondria and remodeling the mitochondrial cristae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bik BH3 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the this compound protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors, ensuring high yield and purity of the this compound protein. Downstream processing involves cell lysis, protein extraction, and purification using advanced chromatographic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Bik BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It interacts with anti-apoptotic proteins such as BCL-2, BCL-xL, and EBV-BHRF1, leading to the induction of apoptosis .
Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as the presence of calcium ions and specific pH levels. No specific chemical reagents are required for these interactions .
Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis, leading to cell death. This process is crucial for maintaining cellular homeostasis and eliminating damaged or cancerous cells .
Wissenschaftliche Forschungsanwendungen
Bik BH3 has significant applications in scientific research, particularly in the fields of cancer biology and apoptosis research. It is used to study the mechanisms of cell death and the role of pro-apoptotic proteins in cancer and other diseases. This compound is also employed in gene therapy-based approaches to treat difficult cancers by inducing apoptosis in cancer cells .
Wirkmechanismus
Bik BH3 exerts its effects by interacting with anti-apoptotic proteins such as BCL-2 and BCL-xL, thereby neutralizing their function and promoting the activation of pro-apoptotic proteins like BAX. This interaction leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis .
Vergleich Mit ähnlichen Verbindungen
- BIM (BCL-2 interacting mediator of cell death)
- PUMA (p53 upregulated modulator of apoptosis)
- BID (BH3 interacting domain death agonist)
- BAD (BCL-2 associated agonist of cell death)
- NOXA (phorbol-12-myristate-13-acetate-induced protein 1)
- BMF (BCL-2 modifying factor)
- HRK (harakiri)
Uniqueness: Bik BH3 is unique among the BH3-only proteins due to its predominant localization in the endoplasmic reticulum and its ability to induce apoptosis through the mobilization of calcium from the endoplasmic reticulum to the mitochondria. This distinct mechanism sets it apart from other BH3-only proteins that primarily function at the mitochondrial level .
Eigenschaften
Molekularformel |
C86H145N23O32S3 |
|---|---|
Molekulargewicht |
2109.4 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[2-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H145N23O32S3/c1-16-42(10)67(84(139)92-35-59(111)96-54(31-63(117)118)80(135)100-49(20-22-62(115)116)74(129)101-50(24-27-144-15)75(130)105-56(33-65(121)122)81(136)108-66(41(8)9)85(140)141)109-83(138)58(37-142)107-70(125)45(13)94-77(132)52(29-39(4)5)104-73(128)47(18-17-25-90-86(88)89)99-79(134)53(30-40(6)7)103-69(124)43(11)93-76(131)51(28-38(2)3)102-68(123)44(12)95-78(133)55(32-64(119)120)106-82(137)57(36-110)97-60(112)34-91-72(127)48(19-21-61(113)114)98-71(126)46(87)23-26-143-14/h38-58,66-67,110,142H,16-37,87H2,1-15H3,(H,91,127)(H,92,139)(H,93,131)(H,94,132)(H,95,133)(H,96,111)(H,97,112)(H,98,126)(H,99,134)(H,100,135)(H,101,129)(H,102,123)(H,103,124)(H,104,128)(H,105,130)(H,106,137)(H,107,125)(H,108,136)(H,109,138)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,140,141)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,66-,67-/m0/s1 |
InChI-Schlüssel |
JMIMHPONHLDYMG-JNQIXXGGSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




